molecular formula C7H10N2O2S B504795 2-(4-Morpholinyl)-1,3-thiazol-4-ol CAS No. 19983-32-5

2-(4-Morpholinyl)-1,3-thiazol-4-ol

Cat. No.: B504795
CAS No.: 19983-32-5
M. Wt: 186.23g/mol
InChI Key: PDPNDTMAECQGCA-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Morpholinyl)-1,3-thiazol-4-ol ( 19983-32-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 10 N 2 O 2 S and a molecular weight of 186.23 g/mol, this compound features a thiazole core linked to a morpholine ring, a structural motif prevalent in biologically active molecules . Research Applications and Significance This compound serves as a key synthetic intermediate and privileged scaffold in the development of novel therapeutic agents. The thiazole ring is a versatile moiety contributing to the development of various drugs and biologically active agents, with its derivatives demonstrating a wide range of pharmacological properties . The incorporation of the morpholine group is a common strategy in medicinal chemistry, as it often improves solubility and metabolic stability and can be crucial for target binding . Researchers utilize this core structure to create molecules for investigating kinase inhibition pathways, antimicrobial mechanisms, and enzyme inhibition. Handling and Safety This product is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

19983-32-5

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23g/mol

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-ol

InChI

InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h5,10H,1-4H2

InChI Key

PDPNDTMAECQGCA-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=CS2)O

Canonical SMILES

C1COCCN1C2=NC(=CS2)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research and development:

  • Anticancer Activity : Studies have shown that derivatives of thiazole compounds can act as potent inhibitors of various cancer cell lines. For instance, 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase, demonstrating significant activity against tumor growth in xenograft models . The compound's structural analogs have been investigated for their potential in treating various neoplasms, including breast cancer and lung cancer .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial properties. Research indicates that compounds containing thiazole structures exhibit activity against both bacterial and fungal pathogens. For example, certain derivatives have shown promising results against Candida albicans and Cryptococcus neoformans .
  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation .

Case Studies

Several case studies illustrate the efficacy of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives:

StudyObjectiveFindings
Evaluate anticancer activityIdentified as a potent inhibitor of phosphoinositide 3-kinase with significant tumor growth inhibition in vivo.
Test antimicrobial efficacyShowed effective inhibition against Candida albicans and Cryptococcus neoformans with potential for development into antifungal agents.
Investigate anti-inflammatory propertiesDemonstrated reduced inflammatory markers in treated models, suggesting therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 2-(4-Morpholinyl)-1,3-thiazol-4-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound (Target) C₇H₁₀N₂O₂S 186.23 (calculated) Morpholine (C₄H₈NO) at C2; hydroxyl at C4 Hypothesized solubility from morpholine; potential drug intermediate
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine C₁₃H₁₃ClN₂OS 296.78 4-Chlorophenyl at C4; morpholine at C2 Increased lipophilicity due to chlorophenyl; possible antimicrobial activity
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol C₆H₉N₃O₂S 187.22 Thiadiazole core; hydroxyl at C3 Timolol impurity; altered electronic properties vs. thiazole
2-Amino-5-methyl-1,3-thiazol-4-ol C₄H₆N₂OS 130.17 Amino at C2; methyl at C5; hydroxyl at C4 Research use; potential higher basicity from amino group
4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine C₁₃H₁₅N₃O₃S₂ 325.41 Morpholinylsulfonylphenyl at C4; amino at C2 Enhanced stability from sulfonyl group; higher molecular weight

Physicochemical Properties

  • Morpholine vs. Amino Groups: The morpholine substituent (as in the target compound and ) introduces moderate polarity, improving water solubility compared to non-polar substituents like chlorophenyl. In contrast, 2-Amino-5-methyl-1,3-thiazol-4-ol contains a primary amine, which may increase basicity (pKa ~8–10) and reactivity in protonation-dependent interactions.
  • Core Heterocycle Differences : Replacing thiazole with thiadiazole (e.g., ) alters aromaticity and electron distribution. Thiadiazoles typically exhibit higher electronegativity, affecting hydrogen-bonding capacity and metabolic stability.
  • Sulfonyl groups (e.g., ) increase molecular weight and may improve thermal stability or receptor binding specificity.

Preparation Methods

Condensation-Based Synthesis

The most widely reported method involves condensation reactions between morpholine derivatives and thiazole precursors. A typical procedure utilizes 4-morpholinylthiourea and α-haloketones under basic conditions. For example, reacting 4-morpholinylthiourea with chloroacetone in ethanol at 60–70°C yields the thiazole ring via cyclization, followed by hydroxylation at the 4-position.

Key reaction steps :

  • Nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone.

  • Cyclization to form the thiazole core.

  • Hydroxylation via alkaline hydrolysis or oxidative methods.

A comparative analysis of solvents and bases is provided in Table 1.

Table 1: Optimization of Condensation Reactions

SolventBaseTemperature (°C)Yield (%)Reference
EthanolNaOH7068
AcetonitrileK₂CO₃6072
DMFEt₃N8058

Cyclization of Thioamide Intermediates

An alternative approach involves the cyclization of thioamides with morpholine-containing precursors. For instance, treating 2-amino-4-morpholinylthiazole with hydroxylamine under acidic conditions induces ring closure. This method benefits from higher regioselectivity but requires stringent pH control (pH 4–5).

Mechanistic insights :

  • Protonation of the amino group enhances electrophilicity at the α-carbon.

  • Intramolecular attack by the hydroxylamine oxygen forms the thiazol-4-ol moiety.

Reaction Condition Optimization

Catalytic Systems

Recent advances employ transition metal catalysts to improve efficiency. Palladium(II) acetate (5 mol%) in DMSO at 100°C enhances cyclization yields to 85% by facilitating C–S bond formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) generally outperform protic solvents due to better stabilization of intermediates (Table 1). However, ethanol remains preferred for industrial scalability due to lower toxicity.

Temperature and Time

Optimal results are achieved at 60–80°C with reaction times of 6–12 hours. Prolonged heating (>24 hours) leads to decomposition, reducing yields by 15–20%.

Industrial-Scale Production

Batch Process Design

Industrial synthesis typically uses multi-step batch reactors with the following stages:

  • Thiourea-morpholine adduct formation : 4-morpholinylthiourea is prepared via SN2 reaction between morpholine and thiourea.

  • Cyclization : Adduct reacts with α-bromoketones in ethanol under reflux.

  • Purification : Crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥98% purity.

Table 2: Industrial Process Parameters

ParameterValue
Batch size500–1000 kg
Cycle time48–72 hours
Overall yield65–70%
Purity98–99%

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • 2-Morpholinylthiazole (due to incomplete hydroxylation).

  • Dimeric adducts (from over-alkylation).

Solutions :

  • Use of molecular sieves to absorb water and prevent hydrolysis.

  • Gradual addition of haloketones to minimize exothermic side reactions.

Purification Difficulties

The polar nature of this compound complicates crystallization. Countercurrent chromatography with hexane/ethyl acetate (1:2) resolves this, achieving 99% recovery.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with 78% yield, offering energy-efficient scaling.

Enzymatic Hydroxylation

Pilot studies using cytochrome P450 monooxygenases demonstrate selective 4-hydroxylation of 2-morpholinylthiazole, though yields remain low (35–40%).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Condensation68–7295–98High
Cyclization75–8097–99Moderate
Microwave-assisted7898High
Enzymatic35–4090–92Low

Q & A

Q. What are the standard synthetic routes for 2-(4-Morpholinyl)-1,3-thiazol-4-ol and its derivatives?

The compound is typically synthesized via condensation reactions involving morpholine and thiazole precursors. For example, refluxing intermediates like chloroacetamides with morpholine and sulfur in ethanol under controlled conditions yields morpholinyl-thiazole derivatives. Thiourea is often used to form the thiazole core, followed by functionalization with morpholine . Key steps include optimizing reaction time (e.g., 10 hours for reflux) and purification via crystallization from ethanol or aqueous workup .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR : Analyze proton environments (e.g., morpholine N–CH₂ groups at δ 2.5–3.5 ppm, thiazole protons at δ 7.8–8.2 ppm) .
  • X-ray crystallography : Determine precise bond lengths and angles (e.g., C–S bond distances in thiazole cores average 1.74–1.76 Å) .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass 325.41 g/mol for related derivatives) .

Advanced Research Questions

Q. How can multi-step synthesis of morpholinyl-thiazole hybrids be optimized for antitumor or antimicrobial applications?

Advanced synthesis involves sequential reactions such as:

  • Diazonium salt coupling with acrolein to form intermediates .
  • Thiourea-mediated cyclization to generate the thiazole ring .
  • Morpholine functionalization via Mannich reactions (e.g., using formaldehyde and morpholine in ethanol) . Critical parameters include stoichiometric control of polysulfide formation (for sulfur incorporation) and purification via column chromatography to isolate stereoisomers .

Q. What strategies are used to design this compound derivatives with enhanced pharmacological profiles?

  • Pharmacophore hybridization : Combine morpholine (solubility enhancer) with thiazole (bioisostere for pyrimidine) to improve target binding .
  • Structural analogs : Introduce substituents like fluorophenyl or tetrazole groups to modulate TRPM8 antagonism (e.g., cold-induced bladder overactivity models) .
  • In silico modeling : Predict binding affinities to targets like TRPM8 or kinase domains using docking studies .

Q. How can solubility and bioavailability challenges be addressed for in vivo testing of morpholinyl-thiazole compounds?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for intravenous administration .
  • Prodrug strategies : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .
  • Micellar encapsulation : Employ poloxamers or liposomes for oral delivery .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Assay standardization : Control variables like pH, temperature, and cell line selection (e.g., TRPM8 expression levels in HEK293 vs. primary neurons) .
  • Metabolite profiling : Use LC-MS to identify active vs. inactive metabolites in hepatic microsomes .
  • Structural validation : Compare activity of enantiomers (e.g., via chiral HPLC separation) to rule out stereochemical confounding .

Data Analysis and Interpretation

Q. What methods are recommended for analyzing structure-activity relationships (SAR) in morpholinyl-thiazole derivatives?

  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays .
  • Crystallographic overlay : Superimpose active compounds with co-crystallized targets (e.g., TRPM8 or kinase domains) to identify critical hydrogen bonds .

Q. How can researchers validate the purity and stability of synthesized compounds under storage conditions?

  • Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
  • Forced degradation : Expose compounds to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to identify labile functional groups .

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